5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a furan ring, a bromine atom, and a trichloromethyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 2,2,2-trichloroethyl isocyanate to form an intermediate, which is then reacted with p-tolylthiourea under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide include:
4-Bromo-N-(2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl)-benzamide: This compound has a benzamide group instead of a furan ring.
5-Bromo-1,2,3-trichlorobenzene: This compound lacks the thioureido and carboxamide groups but shares the bromine and trichloromethyl functionalities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303061-98-5 |
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Molecular Formula |
C15H13BrCl3N3O2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrCl3N3O2S/c1-8-2-4-9(5-3-8)20-14(25)22-13(15(17,18)19)21-12(23)10-6-7-11(16)24-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,25) |
InChI Key |
UAKZPAZPRHJFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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